N-{2-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide
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Overview
Description
N-(2-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENYLACETAMIDE is a complex organic compound that features a naphthalene ring, a benzodiazole ring, and a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENYLACETAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable aldehyde or ketone.
Attachment of the Naphthalene Group: The naphthalene moiety can be introduced via a Friedel-Crafts alkylation reaction using naphthalene and an appropriate alkyl halide.
Formation of the Phenylacetamide Group: This step involves the acylation of the intermediate compound with phenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
N-(2-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENYLACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENYLACETAMIDE involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their activity. This interaction can lead to changes in cellular pathways, ultimately resulting in the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
N-(Cyano(naphthalen-1-yl)methyl)benzamides: These compounds share a similar naphthalene and benzamide structure but differ in their functional groups.
N-Methyl-1-naphthalenemethylamine: This compound features a naphthalene ring and a methylamine group, making it structurally similar but functionally different.
Uniqueness
N-(2-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)-2-PHENYLACETAMIDE is unique due to its combination of a naphthalene ring, a benzodiazole ring, and a phenylacetamide group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C28H25N3O |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-[2-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]ethyl]-2-phenylacetamide |
InChI |
InChI=1S/C28H25N3O/c32-28(19-21-9-2-1-3-10-21)29-18-17-27-30-25-15-6-7-16-26(25)31(27)20-23-13-8-12-22-11-4-5-14-24(22)23/h1-16H,17-20H2,(H,29,32) |
InChI Key |
DOGHFXCMIZSAHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCC2=NC3=CC=CC=C3N2CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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